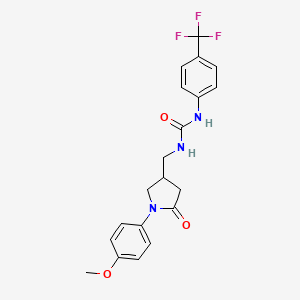
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H20F3N3O3 and its molecular weight is 407.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic compound that falls within the category of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure consists of a pyrrolidinone ring linked to a methoxyphenyl group and a trifluoromethyl-substituted phenyl urea moiety. The synthesis typically involves several steps:
- Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.
- Introduction of the Methoxyphenyl Group : A nucleophilic substitution reaction introduces the methoxy group.
- Formation of the Urea Derivative : The final step involves reacting the intermediate with an isocyanate or urea derivative to yield the target compound.
Antimicrobial Activity
Research has indicated that compounds featuring trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds suggest that they possess both bacteriostatic and bactericidal activities .
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| This compound | 25.9 (S. aureus), 12.9 (MRSA) | Bactericidal |
| 1-((1-(4-Hydroxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | 20.0 (S. aureus) | Bacteriostatic |
Anti-inflammatory Potential
The anti-inflammatory properties of this compound are linked to its ability to modulate signaling pathways associated with inflammation. Studies have demonstrated that derivatives with similar structures can inhibit NF-kB activity, a key transcription factor in inflammatory responses. The presence of lipophilic substituents appears to enhance this activity .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. These interactions lead to modulation of their activity, affecting various biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby impacting cellular functions.
- Receptor Modulation : By binding to receptors, it can alter signal transduction pathways that regulate inflammatory responses or cell proliferation.
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : Research on urea derivatives has shown promising results in inhibiting tumor growth through the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
- In Vitro Studies : In vitro evaluations have confirmed that compounds bearing trifluoromethyl groups exhibit enhanced antibacterial activity compared to their non-trifluorinated counterparts .
特性
IUPAC Name |
1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c1-29-17-8-6-16(7-9-17)26-12-13(10-18(26)27)11-24-19(28)25-15-4-2-14(3-5-15)20(21,22)23/h2-9,13H,10-12H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWETXKJTYJDDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













